molecular formula C15H11FN2S B1387717 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 1097132-88-1

1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B1387717
CAS No.: 1097132-88-1
M. Wt: 270.3 g/mol
InChI Key: HZLPHZIPWLMATR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and an imidazole ring with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione typically involves multi-step organic reactions One common method includes the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized under acidic conditions to form the imidazole ring

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can undergo various chemical reactions, including:

  • Oxidation: The thione group can be oxidized to form the corresponding sulfone.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) are employed, often in polar aprotic solvents.

Major Products Formed:

  • Sulfone Derivatives: Resulting from the oxidation of the thione group.

  • Diamine Derivatives: Formed through the reduction of the imidazole ring.

  • Substituted Fluorophenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but a different heterocyclic structure.

  • 1-(4-Fluorophenyl)ethanol: Another fluorophenyl-containing compound with an alcohol functional group instead of the imidazole ring.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-phenyl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)18-14(10-17-15(18)19)11-4-2-1-3-5-11/h1-10H,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLPHZIPWLMATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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